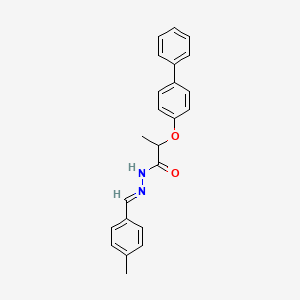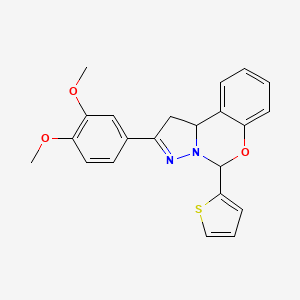
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-methylbenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide is an organic compound that features a biphenyl group linked to a propanohydrazide moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide typically involves the following steps:
-
Formation of the Biphenyl Ether: : The initial step involves the formation of the biphenyl ether. This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.
-
Hydrazide Formation: : The biphenyl ether is then reacted with propanohydrazide in the presence of a base such as potassium carbonate (K2CO3) to form the hydrazide intermediate.
-
Schiff Base Formation: : Finally, the hydrazide intermediate is condensed with 4-methylbenzaldehyde in ethanol under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.
Substitution: The biphenyl ether linkage can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Amine and aldehyde derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide can be used as a building block for more complex molecules
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The biphenyl and hydrazide moieties are known to be present in various bioactive compounds, suggesting potential medicinal applications.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the biphenyl structure’s rigidity and stability.
作用机制
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The biphenyl group could facilitate binding to hydrophobic pockets, while the hydrazide moiety could form hydrogen bonds or coordinate with metal ions.
相似化合物的比较
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(benzylidene)propanohydrazide: Similar structure but lacks the methyl group on the benzylidene moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)propanohydrazide: Contains a chlorine atom instead of a methyl group on the benzylidene moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-nitrobenzylidene)propanohydrazide: Contains a nitro group instead of a methyl group on the benzylidene moiety.
Uniqueness
The presence of the 4-methyl group on the benzylidene moiety can influence the compound’s reactivity and interactions. This methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique properties and applications.
属性
CAS 编号 |
303085-97-4 |
|---|---|
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-8-10-19(11-9-17)16-24-25-23(26)18(2)27-22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-16,18H,1-2H3,(H,25,26)/b24-16+ |
InChI 键 |
OWYXMEIMEBSUTK-LFVJCYFKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)
![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)
![ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)
![4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11992542.png)


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)

